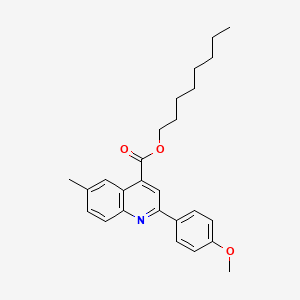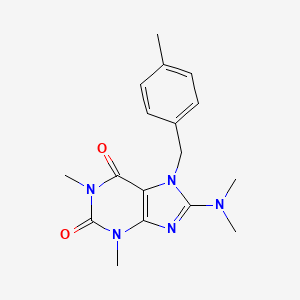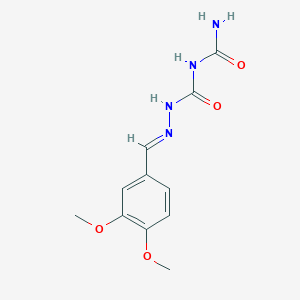
Octyl 2-(4-methoxyphenyl)-6-methylquinoline-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octyl 2-(4-methoxyphenyl)-6-methylquinoline-4-carboxylate is an organic compound with the molecular formula C26H31NO3 and a molecular weight of 405.542 g/mol . This compound is known for its unique structure, which includes a quinoline core substituted with methoxyphenyl and octyl groups. It is often used in early discovery research due to its rare and unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octyl 2-(4-methoxyphenyl)-6-methylquinoline-4-carboxylate typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of a quinoline derivative, followed by esterification with octanol . The reaction conditions often require the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) and anhydrous conditions to prevent hydrolysis .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and purity while reducing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
Octyl 2-(4-methoxyphenyl)-6-methylquinoline-4-carboxylate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4), anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Octyl 2-(4-methoxyphenyl)-6-methylquinoline-4-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Octyl 2-(4-methoxyphenyl)-6-methylquinoline-4-carboxylate involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes, which is a common mechanism for its antimicrobial and anticancer activities . Additionally, the methoxyphenyl group can participate in hydrogen bonding and hydrophobic interactions, enhancing its binding affinity to target proteins .
Comparison with Similar Compounds
Similar Compounds
Octyl methoxycinnamate: An ester formed from methoxycinnamic acid and 2-ethylhexanol, commonly used in sunscreens.
Ethylhexyl methoxycinnamate: Another sunscreen agent with similar UV-absorbing properties.
Uniqueness
Octyl 2-(4-methoxyphenyl)-6-methylquinoline-4-carboxylate is unique due to its quinoline core, which imparts distinct chemical and biological properties not found in simpler esters like octyl methoxycinnamate . Its ability to intercalate with DNA and interact with proteins makes it a valuable compound in medicinal chemistry and drug development .
Properties
CAS No. |
355419-79-3 |
|---|---|
Molecular Formula |
C26H31NO3 |
Molecular Weight |
405.5 g/mol |
IUPAC Name |
octyl 2-(4-methoxyphenyl)-6-methylquinoline-4-carboxylate |
InChI |
InChI=1S/C26H31NO3/c1-4-5-6-7-8-9-16-30-26(28)23-18-25(20-11-13-21(29-3)14-12-20)27-24-15-10-19(2)17-22(23)24/h10-15,17-18H,4-9,16H2,1-3H3 |
InChI Key |
LONBOUMMZLABER-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC(=O)C1=CC(=NC2=C1C=C(C=C2)C)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B12039839.png)
![[4-[(E)-[[2-[(4-propoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate](/img/structure/B12039845.png)




![4-{[(E)-(9-Ethyl-9H-carbazol-3-YL)methylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12039878.png)

![(5E)-2-(4-ethoxyphenyl)-5-[4-(isopentyloxy)-3-methoxybenzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12039891.png)
![1-(5-Chloro-2-nitrophenyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B12039892.png)
![N-(2-furylmethyl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12039896.png)


